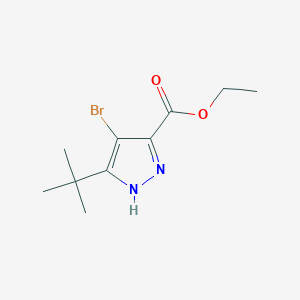

ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a tert-butyl group at the 5-position, and an ethyl ester group at the 3-position. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3,5-dimethylpyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The ethyl carboxylate moiety undergoes hydrolysis under alkaline or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Bromine Substitution Reactions

The bromine atom at position 4 participates in nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling, enabling functionalization of the pyrazole core.

Nucleophilic Aromatic Substitution

Cross-Coupling Reactions

Functionalization via Carbamate Formation

The carboxylic acid derivative (post-hydrolysis) can be converted to carbamates, useful for protecting amine groups or enhancing bioactivity.

Steric Effects of the tert-Butyl Group

The bulky tert-butyl substituent at position 5 significantly influences reactivity:

-

Site Selectivity : Directs electrophilic attacks to position 4 (less hindered) .

-

Reaction Kinetics : Slows SN2-type substitutions due to steric shielding.

-

Crystallinity : Enhances crystal packing efficiency, as observed in related pyrazole carboxylates .

Comparative Reactivity with Analogues

Key differences between ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate and simpler analogs:

| Compound | Reactivity with NH₃ | Hydrolysis Rate | Cross-Coupling Efficiency |

|---|---|---|---|

| This compound | Moderate (steric hindrance) | Slow (bulky group) | High (Pd-catalyzed) |

| Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | Fast | Fast | Moderate |

Thermal and Oxidative Stability

-

Thermal Degradation : Decomposes above 200°C, releasing CO₂ and tert-butyl fragments.

-

Oxidation : Resistant to mild oxidants (e.g., H₂O₂) but undergoes ester cleavage under strong oxidative conditions (e.g., KMnO₄).

Aplicaciones Científicas De Investigación

Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in combinatorial chemistry.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the tert-butyl group can influence its binding affinity and selectivity towards these targets. The ester group may also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological molecules.

Comparación Con Compuestos Similares

Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

4-bromo-1H-pyrazole-3-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

5-tert-butyl-1H-pyrazole-3-carboxylate: Lacks the bromine atom, which may influence its chemical properties and applications.

4-bromo-5-methyl-1H-pyrazole-3-carboxylate: Contains a methyl group instead of a tert-butyl group, which can alter its steric and electronic properties.

Actividad Biológica

Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a bromine atom and a tert-butyl group. The molecular formula is C12H14BrN3O2, and it has a molecular weight of approximately 309.16 g/mol. The presence of these substituents enhances its chemical reactivity and potential bioactivity.

The biological activity of this compound is attributed to its ability to interact with various biological targets, leading to multiple pharmacological effects:

- Microtubule Destabilization : Similar pyrazole derivatives have been shown to inhibit microtubule assembly, suggesting potential applications in cancer treatment by disrupting cell division .

- Enzyme Inhibition : Pyrazole derivatives often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. This compound has been investigated for its potential to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis and enhance caspase activity, indicating their role in promoting programmed cell death .

Anti-inflammatory Properties

The compound's anti-inflammatory effects are notable. Studies have shown that pyrazole derivatives can selectively inhibit COX enzymes, leading to reduced inflammation in animal models. For instance, compounds with similar structures have demonstrated effective inhibition of carrageenan-induced paw edema in rats, highlighting their potential as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related pyrazole derivatives:

The presence of the tert-butyl group in this compound enhances its steric hindrance and potentially increases its lipophilicity, which may contribute to improved bioavailability compared to simpler analogs.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

- Anticancer Studies : A study evaluated various pyrazole derivatives for their ability to inhibit cancer cell proliferation. This compound was included in screenings that identified promising candidates for further development as anticancer agents .

- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory effects of several pyrazole derivatives using in vivo models. The results indicated that compounds exhibiting structural similarities to this compound showed significant reductions in inflammatory markers, supporting its potential therapeutic use .

Propiedades

IUPAC Name |

ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6(11)8(13-12-7)10(2,3)4/h5H2,1-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWJONUIFJTELY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1Br)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.